

Physical properties of Bis(2-methylallyl)amine (boiling point, density)

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Compound of Interest

Compound Name: *Bis(2-methylallyl)amine*

Cat. No.: *B1580540*

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Technical Guide: Physical Properties of Bis(2-methylallyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine or dimethallylamine, is a secondary amine with the chemical formula $C_8H_{15}N$. Its structure features a central nitrogen atom bonded to two 2-methylallyl groups. This configuration imparts specific physical and chemical characteristics that are crucial for its application in various fields of chemical synthesis. Understanding its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective handling, storage, and utilization in research and development, including pharmaceutical applications. This guide provides a detailed overview of these key physical parameters, supported by available data and theoretical considerations.

Chemical Structure and Identification

- Chemical Name: **Bis(2-methylallyl)amine**
- Synonyms: Dimethallylamine, N,N-Bis(2-methylprop-2-en-1-yl)amine
- CAS Number: 35000-15-8[1]

- Molecular Formula: C₈H₁₅N[2]
- Molecular Weight: 125.21 g/mol [2]
- SMILES: C=C(C)CNCC(=C)C[2]

Core Physical Properties

The physical state, volatility, and mass per unit volume of **Bis(2-methylallyl)amine** are defining characteristics for its practical application. These properties are summarized in the table below.

| Physical Property | Value | Conditions |
|-------------------|-------------------------|----------------------|
| Boiling Point | 163.8 °C | Atmospheric Pressure |
| Density | 0.786 g/cm ³ | Not Specified |

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For **Bis(2-methylallyl)amine**, the reported boiling point is 163.8 °C at atmospheric pressure.[3] This relatively high boiling point for a molecule of its molecular weight can be attributed to intermolecular forces. As a secondary amine, **Bis(2-methylallyl)amine** can engage in hydrogen bonding, where the hydrogen atom on the nitrogen interacts with the lone pair of electrons on the nitrogen of a neighboring molecule. However, the steric hindrance caused by the two bulky 2-methylallyl groups can partially impede this hydrogen bonding, making it weaker than in less hindered secondary amines. The boiling point is also influenced by van der Waals forces, which increase with the size and surface area of the molecule.

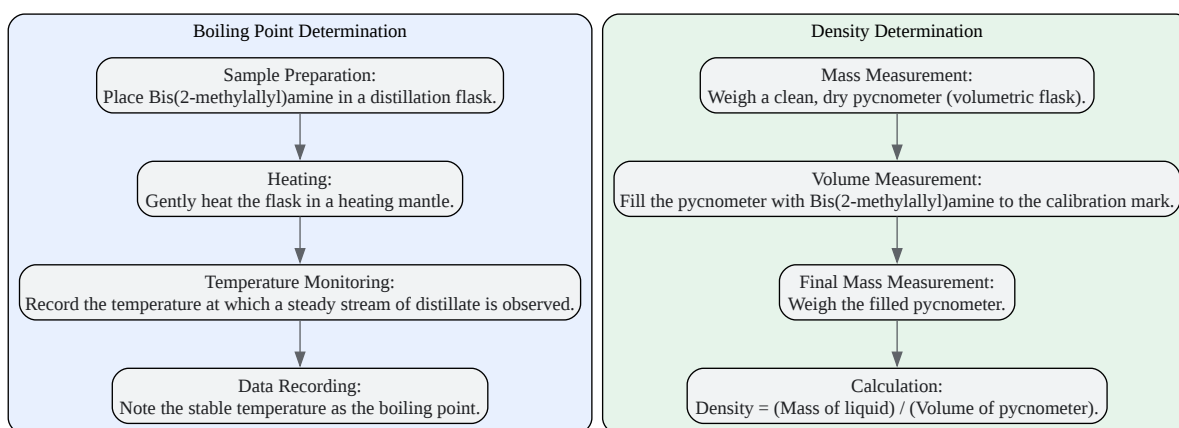
Density

The density of **Bis(2-methylallyl)amine** has been reported as 0.786 g/cm³. This value indicates that it is less dense than water. The density of an organic compound is influenced by its molecular weight, the efficiency of its molecular packing in the liquid state, and the types of intermolecular forces present.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density is fundamental in characterizing a chemical substance. The following outlines standard laboratory protocols for these measurements.

Workflow for Determining Boiling Point and Density



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Caption: Standard laboratory workflows for the experimental determination of boiling point and density.

Safety and Handling Considerations

While this guide focuses on physical properties, it is crucial to acknowledge the importance of safety when handling any chemical. Users should always consult the Safety Data Sheet (SDS)

for **Bis(2-methylallyl)amine** before use to understand its potential hazards, proper handling procedures, and required personal protective equipment.

Conclusion

The boiling point and density of **Bis(2-methylallyl)amine** are key physical parameters that govern its behavior and application. A thorough understanding of these properties is essential for chemists and researchers to effectively utilize this compound in their synthetic endeavors. The provided data, contextualized with an understanding of its molecular structure and intermolecular forces, offers a solid foundation for its practical and safe application.

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